5,6,7-Trifluoroquinolin-3-amine
CAS No.:
Cat. No.: VC17667917
Molecular Formula: C9H5F3N2
Molecular Weight: 198.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5F3N2 |
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Molecular Weight | 198.14 g/mol |
IUPAC Name | 5,6,7-trifluoroquinolin-3-amine |
Standard InChI | InChI=1S/C9H5F3N2/c10-6-2-7-5(8(11)9(6)12)1-4(13)3-14-7/h1-3H,13H2 |
Standard InChI Key | HAIMEMPSFJLKSN-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=CC(=C(C(=C21)F)F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5,6,7-Trifluoroquinolin-3-amine belongs to the quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. Fluorine atoms occupy the 5th, 6th, and 7th positions on the benzene moiety, while an amine group resides at the 3rd position of the pyridine ring . This substitution pattern distinguishes it from analogues like 5,7,8-trifluoroquinolin-3-amine, where fluorine placement alters electronic distribution and steric interactions.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 2091272-74-9 | |
Molecular Formula | ||
Molecular Weight | 198.14 g/mol | |
Purity Specification | ≥95% |
The compound’s planar structure and electron-withdrawing fluorine substituents significantly influence its reactivity. The amine group at position 3 enhances hydrogen-bonding capacity, a critical factor in biological interactions.
Physicochemical Characterization
Stability and Solubility
The trifluorinated motif enhances thermal stability compared to non-fluorinated quinolines. Preliminary data suggest:
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Melting Point: Estimated >200°C (extrapolated from similar compounds).
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Lipophilicity: Calculated logP ≈ 2.1–2.5 (fluorine atoms increase hydrophobicity versus non-fluorinated analogues).
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Solubility: Limited aqueous solubility (<1 mg/mL at 25°C), necessitating formulation with co-solvents like ethanol or PEG-400 for biological assays .
Applications in Drug Development
Antibacterial Agents
The compound’s structural resemblance to fluoroquinolone antibiotics suggests potential against multidrug-resistant bacteria. Fluorine atoms may enhance membrane permeability and target affinity, though specific MIC values remain uncharacterized.
Oncology Therapeutics
Preliminary molecular docking studies indicate strong binding to EGFR tyrosine kinase (ΔG = -9.2 kcal/mol), warranting further in vitro validation.
Challenges and Future Directions
Synthetic Optimization
Current limitations include moderate yields (~40–50%) in multi-step syntheses. Future work should explore:
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Catalytic Systems: Palladium-catalyzed C–F activation to improve regioselectivity.
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Flow Chemistry: Continuous processing to enhance scalability and purity .
Pharmacological Profiling
Priority areas include:
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ADMET Studies: Assessing absorption, distribution, and toxicity profiles.
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In Vivo Efficacy: Testing in murine models of infection or cancer.
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